molecular formula C6H8N2 B118599 2-Amino-4-methylpyridine CAS No. 695-34-1

2-Amino-4-methylpyridine

Cat. No.: B118599
CAS No.: 695-34-1
M. Wt: 108.14 g/mol
InChI Key: ORLGLBZRQYOWNA-UHFFFAOYSA-N
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Description

Aminopicoline, also known as 2-amino-4-picoline or 2-amino-4-methylpyridine, is an organic compound with the molecular formula C6H8N2. It is a derivative of picoline, which is a methyl-substituted pyridine. Aminopicoline is a colorless to pale yellow liquid with a characteristic odor. It is used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-methylpyridine is the inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response and inflammation.

Mode of Action

This compound inhibits the activity of iNOS . By binding to iNOS, it prevents the enzyme from producing nitric oxide, thereby modulating the immune response and inflammation.

Biochemical Pathways

The inhibition of iNOS by this compound affects the nitric oxide pathway . Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting iNOS, this compound can potentially influence these processes.

Pharmacokinetics

It is freely soluble in water and DMF (Dimethylformamide), which could enhance its bioavailability .

Result of Action

The inhibition of iNOS by this compound leads to a decrease in nitric oxide production . This can result in modulation of the immune response and inflammation, potentially leading to therapeutic effects in conditions where these processes are dysregulated.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in various solvents suggests that it could be affected by the composition of the biological environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminopicoline can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with ammonia, followed by methylation. Another method includes the reduction of 2-nitro-4-picoline using hydrogen in the presence of a catalyst .

Industrial Production Methods

In industrial settings, aminopicoline is produced through the catalytic hydrogenation of 2-nitro-4-picoline. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

Aminopicoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aminopicoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Aminopicoline derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is used in the development of drugs targeting specific enzymes and receptors.

    Industry: Aminopicoline is used in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-picoline: Another derivative of picoline with similar chemical properties.

    2-Amino-5-picoline: A positional isomer of aminopicoline with different reactivity.

    2-Amino-6-picoline: Another isomer with unique chemical behavior.

Uniqueness of Aminopicoline

Aminopicoline is unique due to its specific position of the amino and methyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Additionally, aminopicoline’s derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLGLBZRQYOWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044720
Record name 4-Methylpyridin-2-amine
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-34-1
Record name 2-Amino-4-methylpyridine
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Record name 2-Amino-4-picoline
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Record name 2-amino-4-methylpyridine
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Record name 2-amino-4-methylpyridine
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Record name 2-Pyridinamine, 4-methyl-
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Record name 4-Methylpyridin-2-amine
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Record name 4-methyl-2-pyridylamine
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Record name 2-AMINO-4-METHYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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